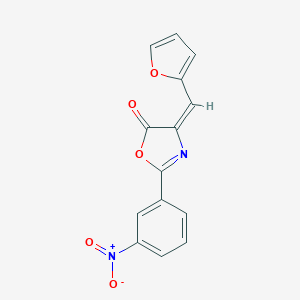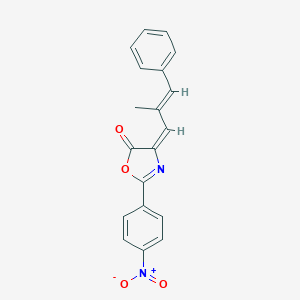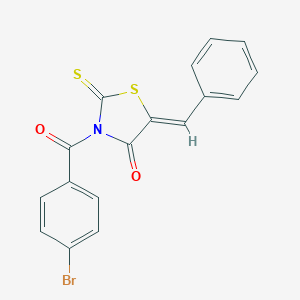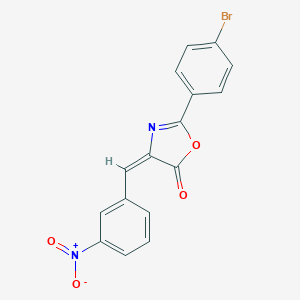![molecular formula C12H15Cl2NO2S B273990 1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
1-[(2,4-Dichlorophenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dichlorophenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that has been widely used in scientific research. It belongs to the class of azepanes and is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Therefore, DAS has been investigated for its potential applications in several fields, including medicine, biochemistry, and environmental science.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can bind to the active site of carbonic anhydrase and inhibit its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane are mainly related to its inhibition of carbonic anhydrase. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate and protons, which can affect various physiological processes. For example, inhibition of carbonic anhydrase in the kidneys can lead to an increase in urine production, while inhibition of carbonic anhydrase in the lungs can affect respiration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in lab experiments include its high potency and selectivity for carbonic anhydrase, as well as its availability and ease of synthesis. However, the use of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane. One potential direction is the development of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane-based anti-cancer drugs that can target specific types of cancer cells. Another direction is the study of the role of carbonic anhydrase in various physiological processes and the development of new inhibitors that can selectively target different isoforms of the enzyme. Additionally, the use of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in carbon capture and storage technologies can be further explored to reduce carbon emissions and mitigate climate change.
Synthesemethoden
The synthesis of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can be achieved through several methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with azepane in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl hydrazide with azepane in the presence of a reducing agent. The yield of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane obtained through these methods is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been investigated for its potential as an anti-cancer agent. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has also been studied for its potential as a diuretic, as it can inhibit the activity of carbonic anhydrase in the kidneys, leading to increased urine production.
In biochemistry, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been used as a tool to study the mechanism of action of carbonic anhydrase. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can bind to the active site of the enzyme and inhibit its activity, providing insights into the structure and function of the enzyme. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has also been used to study the role of carbonic anhydrase in photosynthesis and respiration in plants.
In environmental science, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been studied for its potential as a water treatment agent. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can effectively remove carbon dioxide from water, making it a promising candidate for carbon capture and storage.
Eigenschaften
Produktname |
1-[(2,4-Dichlorophenyl)sulfonyl]azepane |
|---|---|
Molekularformel |
C12H15Cl2NO2S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-5-6-12(11(14)9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI-Schlüssel |
NEOFSCFZBYFIJY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)

![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)


![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)